1-Bromo-2-(2-methyl-propenyl)-benzene
Overview
Description
1-Bromo-2-(2-methyl-propenyl)-benzene is an organic compound . It is a colorless liquid that is used as a solvent . It has a characteristic hydrocarbon odor .
Molecular Structure Analysis
The molecular formula of this compound is C10H15Br . The average mass is 215.130 Da and the monoisotopic mass is 214.035706 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 255.2±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.3±3.0 kJ/mol, and the flash point is 107.5±15.9 °C . The index of refraction is 1.597 .
Scientific Research Applications
Synthesis of Bromo-, Boryl-, and Stannyl-functionalized Benzene Derivatives :
- Bromo-functionalized benzene derivatives, including 1-Bromo-2-(2-methyl-propenyl)-benzene, are used as key intermediates for the synthesis of benzyne precursors, Lewis acid catalysts, and luminophores. Efficient routes have been developed to produce functionalized benzene derivatives, and these compounds are utilized in various reactions, such as Suzuki coupling reactions and Stille coupling reactions, showcasing their versatility in organic synthesis (Reus et al., 2012).
Synthesis of 1-Substituted 3-Alkoxy-1H-isoindoles :
- This compound is used in the synthesis of complex organic compounds like 1-substituted 3-alkoxy-1H-isoindoles. The synthesis process involves reactions with nitriles and acid-catalyzed cyclization, highlighting the compound's role as a versatile reagent in the creation of heterocyclic structures (Kuroda & Kobayashi, 2015).
Assembly and Organization of Dendritic Carbosilanes :
- The compound is employed in the regiospecific hydrosilylation process to produce molecular building block precursors. These precursors are instrumental in the modular methodology for the assembly and organization of dendritic carbosilane structures, demonstrating its significance in the synthesis of complex dendrimers (Casado & Stobart, 2000).
Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives :
- This compound plays a pivotal role in the synthesis of various benzene derivatives, which are then utilized in biological evaluations, including antibacterial and antiurease activity assessments. The reactions highlight its importance as a starting material in the synthesis of bioactive compounds (Batool et al., 2014).
Properties
IUPAC Name |
1-bromo-2-(2-methylprop-1-enyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWPKCADKDSSMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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